molecular formula C14H19NO3 B2978347 (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide CAS No. 688757-59-7

(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide

Cat. No.: B2978347
CAS No.: 688757-59-7
M. Wt: 249.31
InChI Key: PMRCJJLTSIDYBE-SNAWJCMRSA-N
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Description

(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide is an organic compound characterized by its phenethylamine backbone and the presence of methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide typically involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate butenoic acid derivative under amide coupling conditions. Common reagents used in this synthesis include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The double bond in the butenamide moiety can be reduced to form the saturated amide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding saturated amide.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide involves its interaction with specific molecular targets in the body. For instance, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.

Properties

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-5-14(16)15-9-8-11-6-7-12(17-2)13(10-11)18-3/h4-7,10H,8-9H2,1-3H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRCJJLTSIDYBE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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